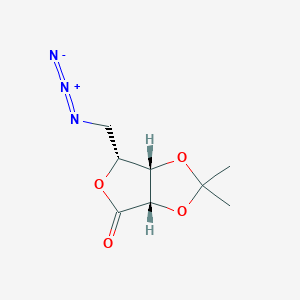
5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
説明
Synthesis Analysis
Synthesis of derivatives of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves strategic functionalization of sugar molecules. One approach involves the synthesis from D-ribono-1,4-lactone, exploiting the azide and tosyloxy groups for cyclization (Sepulchre, Gateau, & Gero, 1972). Another method starts from D-lyxose, leading to aziridino gamma-lactone derivatives through multi-step processes (Dauban & Dodd, 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through X-ray crystallography, confirming configurations and illustrating the complexity of these molecules. For instance, the synthesis and structural analysis of various azido and deoxy derivatives of sugar lactones have been reported, demonstrating the intricate relationship between structure and reactivity (Simone, Fleet, Bream, & Watkin, 2007).
Chemical Reactions and Properties
The chemical behavior of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone and its derivatives includes reactions that are key for the synthesis of biologically relevant compounds. Reactions such as azide displacement, aziridine ring opening, and Baeyer-Villiger oxidation have been utilized for synthesizing complex molecules from these lactones (Kapeller & Griengl, 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, play a crucial role in the reactivity and application of these compounds. The crystal structures of derivatives provide insights into their physical characteristics and how these influence their chemical reactivity.
Chemical Properties Analysis
The chemical properties of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone derivatives include reactivity towards nucleophiles, electrophiles, and their potential to undergo cyclization reactions. These properties are crucial for their application in synthesizing a wide range of organic compounds, including pharmaceuticals and polymers.
- (Sepulchre, Gateau, & Gero, 1972)
- (Dauban & Dodd, 1997)
- (Kapeller & Griengl, 1997)
- (Simone, Fleet, Bream, & Watkin, 2007)
科学的研究の応用
It is used for studying the retention and apparent inversion during azide displacement of 15-lactones (Bruce et al., 1990).
The compound is useful in the preparation of dibromodideoxy-pentonolactones, important in chemical research (Bock et al., 1981).
It can be used to prepare L-lyxuronic acid, L-lyxose, and 5-deoxy-L-lyxose (Hulyalkar & Perry, 1965).
It is used in the synthesis of perbenzylated 2-azido-2-deoxy-d-allono-1,5-lactone (Kuzuhara et al., 1972).
The compound is related to herbicidins and used in the total synthesis of undeculofuranosiduronic acid derivatives (Emery & Vogel, 1993).
It is utilized in the synthesis of 5-deoxy-5,5,5-trifluoro-D and L-ribo and -lyxo furanose (Munier et al., 1993).
The compound can be used in the syntheses of D-ribono-1,4-lactone-derived compounds (Sepulchre et al., 1972).
It serves as a starting material for pyrrolidines, azepanes, and 5-azidomethyltetrahydrofuran (Long et al., 1999).
The synthesis of this compound provides insight into the synthesis of other 2,3-aziridino gamma-lactone compounds (Dauban & Dodd, 1997).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEBIDARLBHUDV-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595343 | |
| Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
CAS RN |
122194-04-1 | |
| Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




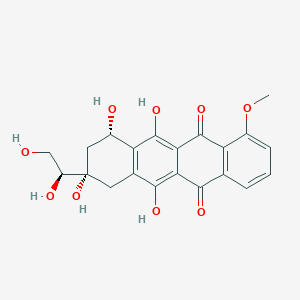
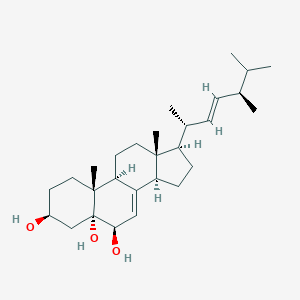
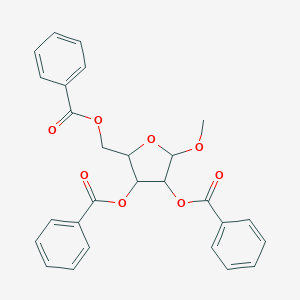
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
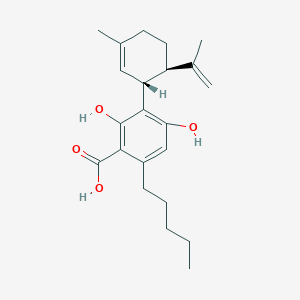

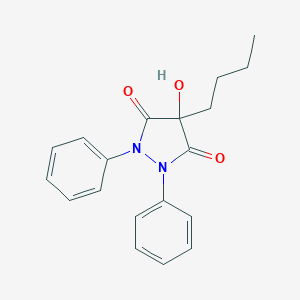
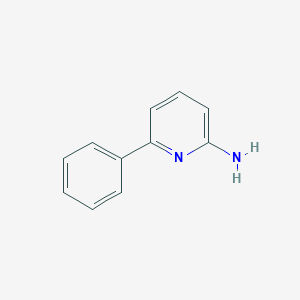
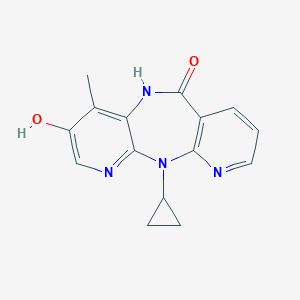
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
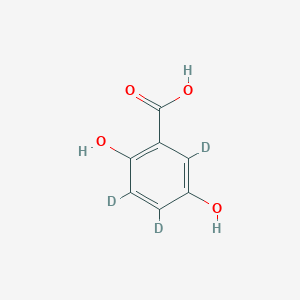
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)